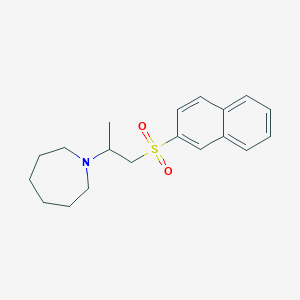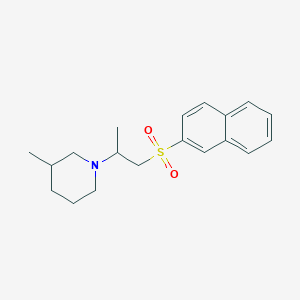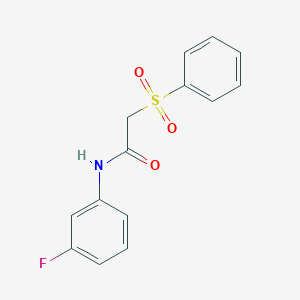![molecular formula C19H19N3O3S2 B270129 2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHANONE](/img/structure/B270129.png)
2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a phenylsulfonyl group, and a pyrrolidinyl moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHANONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenylsulfonyl Group: The benzimidazole intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.
Attachment of the Pyrrolidinyl Moiety: The final step involves the reaction of the intermediate with 2-oxo-2-(1-pyrrolidinyl)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHANONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-(1-pyrrolidinyl)ethyl acetate
- 2-oxo-2-(1-pyrrolidinyl)ethyl 3-pyrrolidinyl ether
- N-(2-oxo-2-pyrrolidin-1-ylethyl)-N’-phenylthiourea
Uniqueness
Compared to similar compounds, 2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H19N3O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C19H19N3O3S2/c23-18(21-12-6-7-13-21)14-26-19-20-16-10-4-5-11-17(16)22(19)27(24,25)15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2 |
InChI Key |
RWEMKVDXDFQWGG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B270047.png)
![N-(2-benzoylphenyl)-2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B270050.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B270053.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270056.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270059.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270064.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270065.png)

![Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate](/img/structure/B270070.png)

